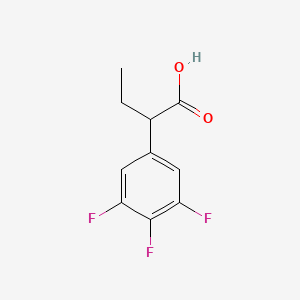

2-(3,4,5-Trifluorophenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-6(10(14)15)5-3-7(11)9(13)8(12)4-5/h3-4,6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDZBQHINUGCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876034-98-8 | |

| Record name | 2-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 3,4,5 Trifluorophenyl Butanoic Acid

Precursor Synthesis and Starting Material Derivatization Strategies

Common starting materials include derivatives of trifluorobenzene. For instance, 2,4,5-trifluorobenzaldehyde (B50696) serves as a precursor in a multi-step synthesis. researchgate.net Another widely used starting material is 2,4,5-trifluorophenylacetonitrile (B1303388). This compound can be effectively used in reactions that build the butanoic acid side chain. google.comgoogle.com

Derivatization strategies often involve the use of natural amino acids to introduce chirality early in the synthetic sequence. L-methionine, for example, has been utilized as a chiral starting material. tandfonline.com In this approach, the α-amino acid portion is converted into a chiral aziridine (B145994), which then undergoes ring-opening with a trifluorophenyl Grignard reagent. tandfonline.com Similarly, (S)-serine has been employed as a starting point for the synthesis of related β-amino acids. researchgate.net

A summary of common precursors and their strategic application is presented below.

| Precursor | Synthetic Strategy | Reference |

| 2,4,5-Trifluorobenzaldehyde | Multi-step linear synthesis | researchgate.net |

| 2,4,5-Trifluorophenylacetonitrile | Reformatsky-type reaction followed by hydrolysis | google.comgoogle.com |

| L-Methionine | Chiral pool synthesis via aziridine intermediate | tandfonline.com |

| (S)-Serine | Chiral pool synthesis involving aziridine ring opening | researchgate.net |

Direct Synthetic Pathways to the 2-(3,4,5-Trifluorophenyl)butanoic Acid Core Structure

Direct synthetic pathways aim to construct the core structure of this compound in a convergent and efficient manner. One notable method involves a Reformatsky-type reaction. In this process, 2,4,5-trifluorophenylacetonitrile is reacted with ethyl α-bromoacetate in the presence of activated zinc. google.comgoogle.com The resulting intermediate, ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate, is then hydrolyzed to afford the corresponding butanoic acid derivative. google.comgoogle.com This method is advantageous due to the relatively inexpensive and readily available starting materials. google.com

Another approach involves the use of organometallic reagents. The ring-opening of a chiral N- and O-protected (R)-aziridin-2-methanol with (2,4,5-trifluorophenyl)magnesium bromide is a key step in a multi-step synthesis that yields the desired β-amino acid core. researchgate.net

Controlling the stereochemistry at the chiral center of this compound is crucial, especially for pharmaceutical applications where a specific enantiomer is often required. Stereoselectivity can be achieved through various strategies.

One common approach is to use a chiral starting material from the "chiral pool." As mentioned, amino acids like L-methionine and (S)-serine serve as effective chiral precursors. researchgate.nettandfonline.com The inherent chirality of these molecules is transferred through a series of reactions to the final product, ensuring the desired stereochemical outcome.

Diastereoselective methods have also been explored. For instance, the stereocontrolled synthesis of polyfluorinated alkanes has been achieved through sequential fluorination of diastereoisomeric alcohol-diepoxides. researchgate.net While not directly applied to the title compound, these methods, which involve stereospecific epoxide ring-opening and deshydroxyfluorination reactions, demonstrate the potential for creating multiple chiral centers with defined stereochemistry in fluorinated molecules. researchgate.net

Enantioselective catalysis offers a powerful and efficient means to produce enantiomerically pure compounds. In the context of synthesizing derivatives of this compound, several catalytic methods have been reported.

Nickel-catalyzed enantioselective hydrogenation of enamines has been successfully employed to produce the key intermediate, 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric esters, with high yields and good enantiomeric excess. researchgate.net This method utilizes an earth-abundant metal catalyst, which is advantageous from both a cost and sustainability perspective. researchgate.net

Comparative Analysis of Synthetic Efficiency and Yields

| Method | Solvent | Base | Purity (%) | Impurities (%) |

| Patented Method (CN112500316A) | Toluene/Water | Sodium Hydroxide | 92.66 | 5.96 |

| Conventional Method | Methyl t-butyl ether | Triethylamine | 83.75 | 6.23 |

This comparison underscores the significant impact that the choice of solvent and base can have on the efficiency and purity of the final product, making such optimizations crucial for industrial applications.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis is of growing importance to minimize environmental impact and enhance safety. nih.gov In the synthesis of this compound and its intermediates, several green approaches can be considered.

Another green aspect is the development of synthetic routes that are more atom-economical, meaning they maximize the incorporation of atoms from the starting materials into the final product. Catalytic methods, such as the enantioselective hydrogenation and organocatalytic approaches, are inherently more atom-economical than stoichiometric reactions. researchgate.net

Furthermore, a method for preparing 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid is described as having beneficial effects from a green chemistry perspective, as it uses inexpensive raw materials and does not produce a large amount of waste acid water, resulting in a relatively high yield and stable product quality. google.com Recently, a novel green synthesis for sulfonyl fluorides has been developed that produces only non-toxic salts as by-products, highlighting the ongoing efforts to create more sustainable chemical processes. sciencedaily.com

While completely solvent-free reactions for the synthesis of this compound are not widely reported, the principles of using more sustainable reaction conditions are being implemented. The use of water as a solvent or co-solvent, as seen in the biphasic system, is a key strategy in green chemistry. nih.govvulcanchem.com

The development of one-pot, multi-component reactions (MCRs) is another approach to improving the sustainability of a synthesis. nih.govnih.gov MCRs reduce the number of separate reaction and purification steps, which in turn decreases solvent usage, energy consumption, and waste generation. nih.gov While a specific MCR for the title compound is not detailed in the provided context, the principles are broadly applicable to complex molecule synthesis.

Future research in this area will likely focus on further integrating green chemistry principles, such as the use of biocatalysis, renewable feedstocks, and continuous flow processing, to create even more sustainable and efficient synthetic routes to this compound and its derivatives.

Atom Economy and Waste Minimization Strategies

The pursuit of high atom economy is a fundamental goal in green chemistry, aiming to design synthetic pathways that maximize the integration of all materials used in the process into the final product. nih.gov This metric, distinct from reaction yield, provides a clearer understanding of the efficiency of a chemical transformation on a molecular level. nih.govchemicalbook.com A high-yielding reaction can still be inefficient if it generates a significant amount of byproducts that are not utilized. chemicalbook.com Therefore, a holistic approach to route design for this compound necessitates a thorough evaluation of atom economy and the implementation of strategies to minimize waste streams.

A plausible and common synthetic approach to 2-arylalkanoic acids involves the α-alkylation of an arylacetic acid derivative. For the synthesis of this compound, a hypothetical two-step route can be considered, starting with the formation of (3,4,5-trifluorophenyl)acetic acid, followed by its alkylation.

Proposed Synthetic Pathway:

Synthesis of (3,4,5-trifluorophenyl)acetonitrile: A common method to introduce the acetic acid moiety is through the cyanation of a benzyl (B1604629) halide. Starting with 3,4,5-trifluorobenzyl bromide, a reaction with sodium cyanide would yield (3,4,5-trifluorophenyl)acetonitrile.

Hydrolysis to (3,4,5-trifluorophenyl)acetic acid: The resulting nitrile can then be hydrolyzed under acidic or basic conditions to produce (3,4,5-trifluorophenyl)acetic acid.

α-Alkylation to this compound: The final step involves the deprotonation of the α-carbon of (3,4,5-trifluorophenyl)acetic acid using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting enolate with an ethylating agent like ethyl iodide.

Atom Economy Analysis of the Proposed Alkylation Step:

The atom economy for the final alkylation step can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the alkylation of (3,4,5-trifluorophenyl)acetic acid with ethyl iodide, the reactants are (3,4,5-trifluorophenyl)acetic acid, lithium diisopropylamide (LDA), and ethyl iodide. The desired product is this compound.

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) | Role in Reaction |

|---|---|---|---|

| (3,4,5-Trifluorophenyl)acetic acid | C₈H₅F₃O₂ | 190.12 | Reactant |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Reactant (Base) |

| Ethyl iodide | C₂H₅I | 155.97 | Reactant (Alkylating Agent) |

| This compound | C₁₀H₉F₃O₂ | 222.17 | Desired Product |

Calculation:

% Atom Economy = [222.17 / (190.12 + 107.12 + 155.97)] x 100 % Atom Economy = [222.17 / 453.21] x 100 % Atom Economy ≈ 49.02%

This calculation reveals a suboptimal atom economy, primarily due to the use of a stoichiometric base (LDA) and the generation of significant byproducts, namely diisopropylamine (B44863) and lithium iodide.

Waste Minimization Strategies:

To improve the greenness of this synthesis, several strategies can be employed to enhance atom economy and minimize waste:

Catalytic Approaches: The development of catalytic methods for the α-alkylation of carboxylic acids would significantly improve atom economy. A catalytic amount of a base or a transition-metal catalyst could replace the stoichiometric use of LDA, thereby reducing the generation of amine waste. nih.gov

Alternative Alkylation Methods: Exploring alternative alkylation procedures that avoid the use of heavy leaving groups like iodine could also be beneficial. For instance, using diethyl sulfate (B86663) as an ethylating agent might offer a better atom economy profile, although its toxicity and reactivity would need careful consideration.

Solvent Selection and Recycling: The choice of solvent is crucial. While tetrahydrofuran (B95107) (THF) is commonly used for LDA-mediated reactions, its potential for peroxide formation and environmental impact should be considered. Exploring greener solvents and implementing solvent recycling protocols are essential waste minimization strategies.

One-Pot Syntheses: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste from workup and purification procedures. For instance, a tandem reaction where the formation of the arylacetic acid is immediately followed by in-situ alkylation could be a target for process optimization.

The following table summarizes potential improvements based on waste minimization strategies:

| Strategy | Description | Potential Impact on Waste Reduction |

|---|---|---|

| Catalytic Alkylation | Replacing stoichiometric LDA with a catalytic base or transition metal catalyst. | Reduces amine byproduct waste and improves atom economy. |

| Greener Solvents | Substituting traditional solvents like THF with more environmentally benign alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether). | Lowers the environmental footprint of the process. |

| Solvent Recycling | Implementing distillation or other techniques to recover and reuse solvents. | Reduces solvent consumption and disposal costs. |

| One-Pot Reaction | Combining the hydrolysis of the nitrile and the subsequent alkylation in a single reaction vessel. | Minimizes intermediate workup steps, reducing solvent and energy usage. |

By systematically applying these principles, the synthesis of this compound can be guided towards a more sustainable and economically viable process, aligning with the core tenets of modern chemical manufacturing.

Mechanistic Investigations and Reactivity Profiles of 2 3,4,5 Trifluorophenyl Butanoic Acid

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification: The reaction of 2-(3,4,5-Trifluorophenyl)butanoic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas, yields an ester. chemguide.co.uk This process, known as Fischer esterification, is a reversible equilibrium reaction. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water as it forms can drive the equilibrium towards the product side. masterorganicchemistry.com

Amidation: Similarly, this compound can be converted to its corresponding amide. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with an amine. The acyl chloride is typically prepared by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂). The subsequent reaction with an amine proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that then collapses to give the amide and hydrogen chloride.

A general representation of these reactions is provided in the table below.

| Reaction | Reactants | Catalyst/Reagent | Product |

| Esterification | This compound, Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄) | 2-(3,4,5-Trifluorophenyl)butanoate ester |

| Amidation | This compound, Amine (R'-NH₂) | Thionyl Chloride (SOCl₂) then Amine | N-substituted-2-(3,4,5-Trifluorophenyl)butanamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for this compound, though it generally requires specific conditions. While simple alkyl carboxylic acids are relatively stable to decarboxylation, the presence of certain functional groups can facilitate this process. For instance, the decarboxylation of fluorinated phthalic acids has been reported. 3,4,5,6-Tetrafluorophthalic acid can be decarboxylated to yield 2,3,4,5-tetrafluorobenzoic acid by heating in an aqueous medium. google.com Similarly, 3,4,6-trifluorophthalic acid can be selectively decarboxylated to 2,4,5-trifluorobenzoic acid by heating in a dipolar aprotic solvent without a catalyst. google.com These examples suggest that under thermal stress, this compound could potentially undergo decarboxylation, although the specific conditions and products would require experimental verification.

Another relevant transformation is decarbonylative dehydration. While not a direct decarboxylation, this reaction has been studied for fatty acids and involves the loss of both carbon monoxide and water to form an alkene. researchgate.net This process is often catalyzed by transition metal complexes, such as those based on palladium or rhodium. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Trifluorophenyl Ring

The trifluorophenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the fluorine substituents playing a crucial role in determining the regioselectivity and reactivity.

Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr) by reducing the electron density of the ring. wikipedia.orglibretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R effect), which tends to direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of the 3,4,5-trifluorophenyl group, the positions ortho and para to the butanoic acid substituent are already occupied by fluorine atoms. The remaining open positions are at C2 and C6. The combined inductive effects of the three fluorine atoms strongly deactivate these positions.

Conversely, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In polyfluoroarenes, nucleophilic attack is favored at positions where the electron density is lowest. nih.gov The strong electron-withdrawing fluorine atoms stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. libretexts.org The regioselectivity of nucleophilic attack on polyfluoroarenes is influenced by the position of the substituents, with substitution often occurring at the para position to an activating group. nih.gov

The electronic effects of the substituents can be summarized as follows:

| Effect | Description | Impact on Trifluorophenyl Ring |

| Inductive Effect (-I) of Fluorine | Withdrawal of electron density from the ring through the sigma bond. | Deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. |

| Resonance Effect (+R) of Fluorine | Donation of lone pair electrons to the ring through the pi system. | Directs incoming electrophiles to ortho and para positions, but is outweighed by the inductive effect in terms of overall reactivity. |

Catalysts can significantly influence the outcome of aromatic substitution reactions. In electrophilic aromatic substitution, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are often used to generate a more potent electrophile. wikipedia.org For instance, in Friedel-Crafts alkylation or acylation, the Lewis acid coordinates with the alkyl or acyl halide, respectively, to generate a carbocation or a highly polarized complex that can then be attacked by the aromatic ring. wikipedia.org

For nucleophilic aromatic substitution, the reaction can proceed without a catalyst, especially with highly activated substrates like polyfluoroarenes. nih.gov However, the choice of solvent and base can play a critical role. For example, the SNAr of octafluorotoluene (B1221213) with phenothiazine (B1677639) was shown to be efficient in the presence of a mild base like potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov

Reactions at the Alpha-Carbon of the Butanoic Acid Chain

The alpha-carbon of the butanoic acid chain in this compound is positioned between the carboxylic acid group and the trifluorophenyl ring. The hydrogen atom attached to this carbon is acidic and can be removed by a strong base to form an enolate. sketchy.com

The formation of an enolate is a key step in several reactions at the alpha-carbon. sketchy.com The acidity of the alpha-hydrogen is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. The resulting enolate is a resonance-stabilized nucleophile that can react with various electrophiles. sketchy.com Reactions such as alkylation and condensation can occur at the alpha-carbon via the enolate intermediate. msu.edulibretexts.org For instance, the enolate can be alkylated by reacting it with an alkyl halide. The choice of base is crucial to avoid competing reactions at the carbonyl carbon; sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to selectively deprotonate the alpha-carbon.

The general mechanism for enolate formation and subsequent reaction is as follows:

Deprotonation of the alpha-carbon by a strong base to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on an electrophile to form a new carbon-carbon bond at the alpha-position.

These reactions provide a pathway to introduce further functionalization at the alpha-position of the butanoic acid chain.

Alpha-Halogenation and Subsequent Transformations

The alpha-position of carboxylic acids can be halogenated through various methods, most notably the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.com This reaction typically involves the use of a phosphorus halide, such as PBr₃, to convert the carboxylic acid into an acyl halide in situ. The resulting acyl halide can then readily tautomerize to its enol form, which subsequently reacts with a halogen (e.g., Br₂) to yield the alpha-halogenated acyl halide. Aqueous workup then hydrolyzes the acyl halide back to the alpha-halogenated carboxylic acid. youtube.com

For this compound, the expected alpha-bromination via the HVZ reaction would yield 2-bromo-2-(3,4,5-trifluorophenyl)butanoic acid. The reaction proceeds as follows:

Acyl Halide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide.

Enolization: The acyl bromide tautomerizes to form the enol. The presence of the electron-withdrawing 3,4,5-trifluorophenyl group is expected to influence the stability and reactivity of this intermediate.

Halogenation: The enol attacks a molecule of Br₂, leading to the formation of the alpha-bromo acyl bromide.

Hydrolysis: Subsequent hydrolysis regenerates the carboxylic acid functional group.

The resulting alpha-halo acid is a versatile intermediate for further transformations. For instance, it can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the alpha-position, or elimination reactions to form α,β-unsaturated carboxylic acids.

Table 1: Hypothetical Reaction Parameters for Alpha-Bromination of this compound

| Entry | Halogenating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Hypothetical Yield (%) |

| 1 | Br₂ | PBr₃ (cat.) | CCl₄ | 80 | 12 | 2-Bromo-2-(3,4,5-trifluorophenyl)butanoic acid | 85 |

| 2 | NCS | SOCl₂ (cat.) | CH₂Cl₂ | 40 | 8 | 2-Chloro-2-(3,4,5-trifluorophenyl)butanoic acid | 78 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical conditions for HVZ reactions.

Alkylation and Arylation Reactions

The alpha-carbon of this compound can also be a site for alkylation and arylation, typically by forming an enolate or a related nucleophilic species.

Alkylation: Direct alkylation of the alpha-position of carboxylic acids is challenging but can be achieved by using a strong base to form a dianion. nih.gov The first equivalent of the base deprotonates the carboxylic acid, and the second equivalent deprotonates the alpha-carbon to form an enediolate. This highly nucleophilic intermediate can then react with an alkyl halide. The strong electron-withdrawing nature of the 3,4,5-trifluorophenyl group would facilitate the deprotonation of the alpha-hydrogen, potentially allowing for the use of milder bases compared to non-fluorinated analogues.

Arylation: Palladium-catalyzed alpha-arylation of carboxylic acid derivatives is a powerful tool for forming carbon-carbon bonds. nih.gov While direct arylation of the free acid can be difficult, conversion to an ester or amide allows for a broader range of coupling conditions. For instance, the corresponding ester could be arylated using a palladium catalyst, a suitable ligand, and an aryl halide or triflate. The reaction would likely proceed through the formation of a palladium enolate intermediate.

Table 2: Hypothetical Conditions for α-Alkylation and α-Arylation

| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent | Product | Hypothetical Yield (%) |

| Alkylation | This compound | CH₃I | 2.2 eq. LDA | THF | 2-Methyl-2-(3,4,5-trifluorophenyl)butanoic acid | 75 |

| Arylation | Methyl 2-(3,4,5-trifluorophenyl)butanoate | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Toluene | Methyl 2-(4-methylphenyl)-2-(3,4,5-trifluorophenyl)butanoate | 68 |

Note: The data in this table is hypothetical and based on established methods for α-functionalization of similar carboxylic acid derivatives.

Advanced Spectroscopic Monitoring of Reaction Kinetics and Intermediates

Understanding the kinetics and intermediates involved in the reactions of this compound is crucial for optimizing reaction conditions and elucidating mechanisms. Advanced spectroscopic techniques that allow for in situ monitoring are particularly valuable.

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the progress of reactions in real-time. rsc.org For instance, during an alpha-halogenation reaction, one could observe the disappearance of the characteristic C-H stretching vibrations of the alpha-proton and the appearance of new bands corresponding to the C-halogen bond. The carbonyl (C=O) stretching frequency of the carboxylic acid (around 1710-1760 cm⁻¹) and its intermediates (e.g., acyl halide) would also shift, providing kinetic data. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is another powerful tool for mechanistic studies. ¹H NMR can track the disappearance of the signal for the alpha-proton and the appearance of product signals. ¹⁹F NMR would be particularly informative for this compound, as the chemical shifts of the fluorine atoms on the phenyl ring are sensitive to changes in the electronic environment at the alpha-position. This allows for the sensitive detection of intermediates and the determination of reaction rates. The carboxylic acid proton itself typically appears as a broad singlet downfield (around 12 ppm in ¹H NMR), and its disappearance or shift can also be monitored. libretexts.org

Table 3: Characteristic Spectroscopic Data for Monitoring Reactions

| Technique | Analyte/Intermediate | Characteristic Signal | Expected Change during Reaction |

| FTIR | Carboxylic Acid (C=O) | ~1710 cm⁻¹ | Shift upon conversion to acyl halide (~1800 cm⁻¹) |

| ¹H NMR | α-Proton | Triplet, ~3.5 ppm | Disappearance |

| ¹⁹F NMR | 3,4,5-Trifluorophenyl | Three distinct signals | Shifts upon substitution at the α-position |

| ¹³C NMR | α-Carbon | ~45 ppm | Shift upon halogenation or alkylation |

Note: The spectroscopic data presented are estimates based on analogous structures and are for illustrative purposes.

Chemical Transformations and Derivatization Strategies of 2 3,4,5 Trifluorophenyl Butanoic Acid

Synthesis of Esters, Amides, and Anhydrides

The carboxylic acid functional group of 2-(3,4,5-Trifluorophenyl)butanoic acid is readily converted into a variety of acyl derivatives, including esters, amides, and anhydrides. These transformations are fundamental in organic synthesis for creating new chemical entities with diverse applications.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form esters.

Amides: Amide synthesis generally requires the activation of the carboxylic acid group to facilitate the attack by an amine, which is a weaker nucleophile than an alcohol. Common methods involve the use of coupling agents. Another approach involves catalysis with boronic acids; for example, (3,4,5-Trifluorophenyl)boronic acid has been shown to catalyze amide formation from carboxylic acids and amines. researchgate.net A recent development is the synthesis of N-trifluoromethyl amides from carboxylic acids via isothiocyanates in the presence of silver fluoride. nih.gov

Anhydrides: Symmetric anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). quora.com Alternatively, reacting the carboxylic acid with a more reactive acid derivative, such as an acid chloride, can yield the anhydride. google.com Processes for producing fluorocarboxylic acid anhydrides sometimes involve reactive distillation of mixed anhydrides. google.com

Interactive Table: Common Reagents for Acyl Derivatization

| Derivative | Reagent/Method | Reaction Conditions |

| Ester | Alcohol (e.g., Methanol, Ethanol) with H₂SO₄ catalyst | Reflux |

| Amide | Amine with coupling agents (EDC, DCC, HATU) | Room Temperature, Inert Solvent |

| Amide | Amine with (3,4,5-Trifluorophenyl)boronic acid catalyst | Varies |

| Anhydride | Phosphorus Pentoxide (P₂O₅) | Heat |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Reflux or Room Temperature |

Reduction and Oxidation Pathways

The functional groups of this compound exhibit distinct behaviors under reducing and oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(3,4,5-trifluorophenyl)butan-1-ol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF). Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids directly.

Oxidation: The carboxylic acid functional group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. The aliphatic butanoyl chain, however, could be susceptible to oxidation under specific and often harsh conditions, though this is not a common or selective pathway. For instance, studies on the oxidation of 4-oxo-4-phenyl butanoic acid using reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC) have shown cleavage of the butanoic acid chain to form benzoic acid. derpharmachemica.comorientjchem.org Similarly, the oxidation of butanoic acid has been studied in jet-stirred reactors, revealing a complex mixture of smaller products. researchgate.net The electron-deficient trifluorophenyl ring is also highly resistant to oxidative degradation.

Interactive Table: Reduction and Oxidation Reactions

| Transformation | Reagent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(3,4,5-Trifluorophenyl)butan-1-ol |

| Oxidation | Generally unreactive | No reaction under mild conditions |

Formation of Chiral Derivatives and Stereoisomers

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-2-(3,4,5-Trifluorophenyl)butanoic acid and (S)-2-(3,4,5-Trifluorophenyl)butanoic acid. The synthesis and separation of these stereoisomers are crucial for applications where stereochemistry is critical, such as in pharmaceuticals.

Chiral Resolution: A racemic mixture of the enantiomers can be separated by reacting the carboxylic acid with a chiral resolving agent, typically a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

Asymmetric Synthesis: Alternatively, a single enantiomer can be synthesized directly using asymmetric methods. This could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral catalyst or the asymmetric alkylation of a chiral enolate equivalent derived from 3,4,5-trifluorophenylacetic acid. While specific methods for this exact compound are not widely documented, these strategies are standard for producing enantiomerically pure 2-arylalkanoic acids. The synthesis of related chiral β-amino acids, such as the intermediate for Sitagliptin, often employs highly stereoselective methods like asymmetric hydrogenation. researchgate.net

Conjugation and Linker Chemistry for Advanced Molecular Architectures

The carboxylic acid group is an excellent anchor point for conjugation to other molecules, making this compound a potential building block or linker in the construction of more complex molecular architectures. This is particularly relevant in medicinal chemistry and materials science.

In the field of antibody-drug conjugates (ADCs), linkers are used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). nih.govnih.gov Carboxylic acid-containing molecules can be incorporated into these linkers. The acid is typically activated first, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with nucleophilic groups on the antibody, such as the side-chain amine of a lysine (B10760008) residue, to form a stable amide bond.

The trifluorophenyl group can impart desirable properties to the resulting conjugate, such as increased hydrophobicity and metabolic stability. Different types of linkers, including acid-cleavable and peptide-based lysosomal-cleavable linkers, are employed to ensure the controlled release of the payload at the target site. mdpi.com

Interactive Table: Linker Activation and Conjugation

| Step | Reagent(s) | Intermediate/Product | Purpose |

| Activation | N-Hydroxysuccinimide (NHS), EDC | NHS Ester | Creates a reactive intermediate for amine coupling. |

| Conjugation | Amine-containing molecule (e.g., protein, polymer) | Amide Conjugate | Forms a stable covalent bond to the target molecule. |

Exploration of Novel Reaction Conditions for Diversification

Modern synthetic chemistry offers a variety of novel reaction conditions that can be applied to diversify the structure of this compound beyond classical methods.

Catalytic Methods: The use of novel catalysts can provide milder and more efficient pathways. For example, (3,4,5-trifluorophenyl)boronic acid has been investigated as a catalyst for direct amide formation, avoiding the need for stoichiometric activating agents. researchgate.net

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for activating carboxylic acids. Under photoredox conditions, carboxylic acids can undergo decarboxylation to generate radicals, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions, opening up new avenues for derivatization that are not accessible through traditional ionic pathways.

Flow Chemistry: Performing reactions in continuous flow reactors instead of batch flasks can offer significant advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the ability to readily scale up production. The synthesis of esters, amides, and other derivatives of this compound could be optimized using flow chemistry protocols.

Enzymatic Reactions: Biocatalysis using enzymes can offer unparalleled selectivity, particularly for chiral transformations. Lipases could be used for the enantioselective esterification or hydrolysis of esters of this compound, providing an efficient route to enantiomerically pure forms of the acid or its derivatives.

2 3,4,5 Trifluorophenyl Butanoic Acid As a Key Synthetic Intermediate

Utility in the Construction of Complex Organic Molecules

The trifluorophenyl group in 2-(3,4,5-Trifluorophenyl)butanoic acid makes it a key precursor in the synthesis of a variety of complex organic molecules. The electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for certain nucleophilic substitution reactions or modify the acidity of the carboxylic acid group, thereby influencing its reactivity in subsequent chemical transformations.

The carboxylic acid functionality of this compound allows for a wide range of chemical modifications. It can be readily converted into esters, amides, or acid chlorides, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, acyl fluorides, which can be synthesized from carboxylic acids, are versatile reagents in organic synthesis due to their stability and reactivity. nih.gov

Table 1: Representative Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | Primary Alcohol |

Integration into Polymeric and Supramolecular Structures

While specific examples of the incorporation of this compound into polymers and supramolecular structures are not extensively documented in publicly available literature, the unique properties of fluorinated compounds suggest its potential in these areas. Fluorinated polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. utoronto.ca The carboxylic acid group of this compound could serve as a functional handle to either polymerize directly or to be grafted onto existing polymer backbones, thereby modifying the surface properties of the material. utoronto.ca

In supramolecular chemistry, the trifluorophenyl ring can participate in non-covalent interactions such as halogen bonding and π-π stacking, which are crucial for the self-assembly of well-defined architectures. mdpi.comnih.gov The interplay of these interactions, along with hydrogen bonding from the carboxylic acid group, could direct the formation of complex supramolecular assemblies like sheets, ribbons, or capsules. nih.gov The fluorine atoms can influence the electrostatic potential of the aromatic ring, thereby modulating the strength and directionality of these non-covalent interactions. nih.gov

Role as a Chiral Building Block in Asymmetric Synthesis

This compound possesses a chiral center at the alpha-carbon, making it a valuable building block in asymmetric synthesis. The separation of its racemic mixture into individual enantiomers can be achieved through chiral resolution techniques. A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine, followed by separation through crystallization. wikipedia.org Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful technique for obtaining enantiomerically pure forms of fluorinated arylcarboxylic acids. mdpi.comresearchgate.net

Once resolved, the enantiomerically pure this compound can be used to introduce a specific stereocenter into a target molecule. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause undesirable side effects. The use of chiral building blocks like enantiopure this compound ensures the stereochemical integrity of the final product. nih.gov

Table 2: Methods for Chiral Resolution of Arylcarboxylic Acids

| Method | Description | Key Reagents/Components |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral base or acid, followed by fractional crystallization. wikipedia.org | Chiral amines (e.g., brucine, cinchona alkaloids), Chiral alcohols |

| Enzymatic Resolution | Selective enzymatic esterification or hydrolysis of one enantiomer. mdpi.comresearchgate.net | Lipases, Esterases |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. mdpi.com | Chiral HPLC columns |

Application in the Synthesis of Diverse Compound Libraries for Research Purposes

Fluorinated compounds are highly sought after in the design of compound libraries for high-throughput screening in drug discovery. nih.govelsevierpure.com The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. elsevierpure.com this compound, with its trifluorinated phenyl scaffold, represents an attractive starting point for the generation of diverse libraries of novel compounds. nih.gov

The carboxylic acid group provides a convenient point for diversification. Through combinatorial chemistry approaches, this functional group can be reacted with a wide array of amines, alcohols, and other nucleophiles to generate large libraries of amides, esters, and other derivatives. nih.gov Further modifications can be made to the aromatic ring or the alkyl chain to increase the structural diversity of the library. These libraries can then be screened against various biological targets to identify new lead compounds for drug development. The use of fluorinated scaffolds like this compound increases the probability of finding hits with favorable pharmacokinetic properties. nih.govelsevierpure.com

Table 3: Physicochemical Properties of a Structurally Related Compound: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Disclaimer: The following data is for a structurally related compound and is provided for illustrative purposes. The properties of this compound may differ.

| Property | Value | Source |

| Molecular Weight | 233.19 g/mol | nih.gov |

| XLogP3 | -1.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton and Carbon NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for mapping the carbon-hydrogen framework of 2-(3,4,5-Trifluorophenyl)butanoic acid.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm, due to its acidic nature and hydrogen bonding. The methine proton (CH) alpha to the carboxylic acid and the aromatic ring would likely resonate as a triplet around 3.5-4.0 ppm, influenced by the electron-withdrawing effects of the adjacent functionalities and coupling to the neighboring methylene (B1212753) protons. The methylene protons (-CH₂) of the ethyl group would present as a multiplet, likely a sextet, in the range of 1.8-2.2 ppm. The terminal methyl protons (-CH₃) would appear as a triplet further upfield, around 0.9-1.2 ppm. The two aromatic protons on the trifluorophenyl ring are expected to appear as a multiplet, likely a triplet due to coupling with the two adjacent fluorine atoms, in the aromatic region (around 7.0-7.5 ppm).

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm. The carbons of the trifluorophenyl ring directly bonded to fluorine atoms will show large C-F coupling constants and will resonate at shifts significantly influenced by the fluorine atoms, typically in the range of 135-150 ppm (for C-F) and around 110-120 ppm for the unsubstituted aromatic carbon. The methine carbon alpha to the carboxyl group and the phenyl ring would appear around 40-50 ppm. The methylene and methyl carbons of the butanoyl chain would be found at approximately 25-35 ppm and 10-15 ppm, respectively.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| Ar-H | 7.0 - 7.5 (m) | C-F: 135-150, C-H: 110-120 |

| -CH(Ar)COOH | 3.5 - 4.0 (t) | 40 - 50 |

| -CH₂CH₃ | 1.8 - 2.2 (sextet) | 25 - 35 |

| -CH₂CH₃ | 0.9 - 1.2 (t) | 10 - 15 |

Predicted chemical shifts are based on analogous compounds and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Fluorine-19 NMR Spectroscopy for Trifluorophenyl Moiety Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals due to the symmetry of the substitution pattern. The fluorine atom at the 4-position will appear as a triplet due to coupling with the two equivalent fluorine atoms at the 3- and 5-positions. The fluorine atoms at the 3- and 5-positions are chemically equivalent and will appear as a doublet due to coupling with the fluorine at the 4-position. The chemical shifts for aromatic fluorine atoms typically fall within a wide range, and for this compound, they are anticipated to be in the region of -130 to -160 ppm relative to a standard like CFCl₃.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, cross-peaks would be observed between the methine proton and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons, confirming the butanoic acid chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would include the methine proton to the carbonyl carbon and the aromatic carbons, and the aromatic protons to the adjacent fluorinated carbons, thus confirming the connection between the butanoic acid chain and the trifluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY can be used to probe the preferred conformation and, in more complex derivatives, to help determine relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₉F₃O₂), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (H₂O, 18 Da). For this specific compound, characteristic fragments would likely arise from the cleavage of the bond between the alpha-carbon and the trifluorophenyl ring, leading to ions corresponding to the trifluorophenyl moiety and the butanoic acid chain. The presence of the trifluorophenyl group would also lead to characteristic fluorine-containing fragment ions.

| Fragment Ion | Proposed Structure | Significance |

| [M]⁺ | C₁₀H₉F₃O₂⁺ | Molecular ion |

| [M - COOH]⁺ | C₉H₉F₃⁺ | Loss of the carboxylic acid group |

| [M - H₂O]⁺ | C₁₀H₇F₃O⁺ | Loss of water |

| [C₇H₂F₃]⁺ | Trifluorophenyl cation | Characteristic fragment of the aromatic ring |

Infrared and Raman Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. github.io A strong, sharp absorption band for the C=O stretching of the carboxyl group is expected around 1700-1730 cm⁻¹. github.io The presence of the trifluorophenyl group will give rise to characteristic C-F stretching bands, typically in the 1100-1400 cm⁻¹ region, and aromatic C=C stretching vibrations around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibration is also observable in the Raman spectrum, often as a strong band. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give rise to strong and sharp signals in the Raman spectrum, which can be characteristic of the substitution pattern. The C-F bonds are also Raman active.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1730 (strong) | ~1650-1700 (strong) |

| C-F (Aromatic) | 1100-1400 (strong) | Strong |

| C=C (Aromatic) | 1500-1600 (medium) | ~1580-1620 (strong) |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the alpha-carbon, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common technique for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating profen-like molecules, which are structurally related to the target compound. ipb.ptresearchgate.netipb.pt The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) with a small amount of an acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can also be employed. This often involves derivatization of the carboxylic acid to a more volatile ester, followed by separation on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. nih.gov The detector response for each enantiomer is then used to calculate the enantiomeric excess.

The determination of enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This powerful method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the properties and behavior of a compound. For chiral molecules such as this compound, X-ray crystallography is particularly significant as it can be used to establish the absolute stereochemistry of a specific enantiomer, a critical aspect in pharmaceutical and materials science research.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be inferred.

In the context of this compound, which possesses a chiral center at the second carbon of the butanoic acid chain, determining the absolute configuration (whether it is the R or S enantiomer) is of paramount importance. While other analytical techniques may distinguish between enantiomers, X-ray crystallography on a suitable crystal can provide a definitive and non-ambiguous assignment of the absolute stereochemistry. This is achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between a molecule and its non-superimposable mirror image.

As of the current body of scientific literature, a specific crystal structure for this compound has not been publicly reported. Consequently, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions are not available. The generation of such data would be contingent on the successful growth of a single crystal of sufficient quality, which can be a challenging process.

Should a crystal structure become available, the resulting data would be presented in a format similar to the hypothetical table below, providing a wealth of structural information.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₀H₉F₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1020.1 |

| Z | 4 |

| Density (calculated) | 1.520 g/cm³ |

Note: The data presented in this table is purely hypothetical and serves for illustrative purposes only, as no experimental crystallographic data for this compound has been found in publicly accessible research.

The detailed structural insights gained from such an analysis would be invaluable for understanding intermolecular interactions in the solid state, which can influence physical properties such as melting point and solubility. Furthermore, in the field of drug discovery, where the biological activity of enantiomers can differ significantly, the definitive stereochemical assignment provided by X-ray crystallography is an indispensable component of research and development. mdpi.com

Computational and Theoretical Studies of 2 3,4,5 Trifluorophenyl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of electronic structure and the prediction of chemical reactivity.

A conformational search would typically be performed using a molecular mechanics force field, followed by geometry optimization of the low-energy conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p) or larger). The relative energies of the optimized conformers indicate their thermodynamic stability. For analogous aromatic carboxylic acids, studies have shown that the orientation of the carboxyl group relative to the aromatic ring is a critical factor in determining the lowest energy conformer. For instance, in a study on benzoic acid, a planar structure is favored due to conjugation. dntb.gov.ua For 2-(3,4,5-Trifluorophenyl)butanoic acid, the interplay between the steric hindrance of the butyl group and the electronic effects of the trifluorophenyl ring would dictate the preferred conformations.

Table 1: Illustrative Conformational Analysis Data for a Phenylalkanoic Acid Analogue

| Conformer | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (O=C-C-C) | Relative Energy (kcal/mol) |

| 1 | 120.5° | -15.2° | 0.00 |

| 2 | -119.8° | 14.8° | 0.00 |

| 3 | 65.3° | 175.1° | 1.25 |

| 4 | -64.9° | -174.9° | 1.25 |

This table represents hypothetical data for illustrative purposes, demonstrating the kind of output generated from DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of the HOMO and LUMO, as well as the energy gap between them (HOMO-LUMO gap), are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to its non-fluorinated analogue. The HOMO is likely to be localized on the π-system of the trifluorophenyl ring, while the LUMO may also be centered on the ring, particularly on the antibonding orbitals. These calculations are vital for predicting sites of electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Data from DFT Calculations

| Parameter | Energy (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.7 |

This data is illustrative for a related fluorinated aromatic compound and demonstrates the typical output of FMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring the conformational space of a molecule in different environments (e.g., in a solvent or interacting with a biological macromolecule) and for studying intermolecular interactions.

For this compound, an MD simulation in a box of water molecules would reveal its hydration properties and the stability of its various conformations in an aqueous solution. Such simulations have been performed for other non-steroidal anti-inflammatory drugs (NSAIDs), which are structurally similar, to study their interactions with lipid membranes. grafiati.comresearchgate.netresearchgate.netepa.gov These studies often analyze parameters like radial distribution functions to understand the hydration shell around the molecule and hydrogen bonding dynamics between the carboxylic acid group and water. grafiati.com

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts. These are often scaled or referenced against a standard (like TMS) to improve agreement with experimental data. For carboxylic acids, the chemical shift of the acidic proton is typically in the range of 10-12 ppm, and the carbonyl carbon appears around 160-180 ppm. Computational benchmarks have identified specific functionals and basis sets that provide high accuracy for NMR predictions.

IR Spectroscopy: The calculation of vibrational frequencies using DFT can generate a theoretical Infrared (IR) spectrum. These calculations help in assigning the vibrational modes observed in an experimental spectrum. For a carboxylic acid, the most characteristic peaks are the broad O-H stretch (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹). The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 175.4 ppm | 178.2 ppm |

| ¹H NMR (-COOH) | 11.5 ppm | 12.1 ppm |

| IR (C=O stretch) | 1725 cm⁻¹ | 1710 cm⁻¹ |

| IR (O-H stretch) | 3100 cm⁻¹ | 2950 cm⁻¹ (broad) |

This table contains hypothetical data to illustrate the comparison between computed and measured spectroscopic values.

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and locating transition state structures. For this compound, one could model various reactions, such as its synthesis, degradation, or metabolic pathways.

Future Research Directions and Emerging Academic Opportunities

Exploration of Novel Catalytic Systems for 2-(3,4,5-Trifluorophenyl)butanoic Acid Synthesis

The efficient and stereoselective synthesis of 2-arylalkanoic acids is a topic of significant interest. For this compound, the development of novel catalytic systems is crucial for unlocking its full potential. Future research in this area is likely to focus on several key aspects:

Asymmetric Catalysis: The chiral nature of this compound means that its biological and material properties are likely to be enantiomer-dependent. Therefore, the development of catalytic asymmetric methods for its synthesis is a high-priority research area. This includes the use of chiral catalysts for reactions such as asymmetric hydrogenation, hydrovinylation, and hydroboration–homologation sequences. nih.govlookchem.comnih.gov For instance, rhodium-catalyzed asymmetric hydroboration has shown promise for generating 2-arylpropionic acids with high enantiomeric purity, a strategy that could be adapted for the target molecule. lookchem.com

Dynamic Kinetic Resolution: Shiina and co-workers have demonstrated the utility of non-enzymatic dynamic kinetic resolution (DKR) for the synthesis of chiral 2-arylpropionic acids. rsc.org Applying and optimizing DKR protocols for this compound could provide an efficient route to enantiomerically pure forms of the compound.

Whole-Cell Catalysis: The use of engineered enzymes in whole-cell catalysis is an emerging green and efficient method for producing chiral compounds. frontiersin.org Research into identifying or engineering esterases or other enzymes for the kinetic resolution of racemic esters of this compound could lead to sustainable and scalable production methods.

Ruthenium-Catalyzed Oxidation: A novel two-step synthesis of 2-arylalkanoic acids involving the ruthenium-catalyzed chemoselective oxidation of furan (B31954) rings has been reported. nih.gov Exploring the applicability of this method to substrates leading to this compound could offer an alternative and efficient synthetic route.

A comparative overview of potential catalytic strategies is presented in the table below:

| Catalytic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Asymmetric Hydrovinylation | High yields, regioselectivities, and enantioselectivities. nih.govnih.gov | Development of suitable catalysts for the trifluorophenyl substrate. |

| Asymmetric Hydroboration–Homologation | High enantiomeric purity. lookchem.com | Optimization of reaction conditions for the butanoic acid chain. |

| Dynamic Kinetic Resolution | Efficient conversion of a racemate to a single enantiomer. rsc.org | Design of appropriate catalysts and reaction conditions. |

| Whole-Cell Catalysis | Green and sustainable, high enantioselectivity. frontiersin.org | Enzyme screening and protein engineering. |

| Ruthenium-Catalyzed Oxidation | Chemoselective and efficient. nih.gov | Adaptation of the furan-based route to the target molecule. |

Development of High-Throughput Synthesis and Screening Methodologies for Derivatives

To fully explore the potential applications of this compound, the rapid synthesis and screening of a diverse library of its derivatives are essential. High-throughput (HTS) methodologies will play a pivotal role in this endeavor.

Combinatorial Synthesis: The development of automated platforms for the parallel synthesis of libraries of amides, esters, and other derivatives of this compound will be crucial. nih.govumd.edu These platforms can systematically vary the substituents on the carboxylic acid moiety, allowing for the rapid generation of a wide range of compounds.

High-Throughput Screening (HTS): Once synthesized, these derivative libraries can be screened for a variety of properties. For instance, HTS can be employed to identify derivatives with interesting biological activities or desirable characteristics for materials science applications. nih.govnih.gov Techniques like direct analysis in real time mass spectrometry (DART-MS) can facilitate the rapid analysis of these libraries. nih.gov

Fragment-Based Discovery: Carboxylic acid fragments are valuable tools in fragment-based drug discovery and materials science. enamine.net A library of derivatives of this compound could serve as a valuable resource for identifying novel interactions with biological targets or for discovering new materials with unique properties.

Advanced Applications in Materials Science Research (e.g., specialty polymers, liquid crystals)

The incorporation of fluorine atoms into organic molecules can significantly enhance their properties for materials science applications. wikipedia.orgnih.govmdpi.com The trifluorophenyl group in this compound makes it a particularly interesting building block for advanced materials.

Specialty Polymers: Fluorinated polymers exhibit exceptional properties such as high thermal stability, chemical resistance, and low surface energy. nih.govmdpi.com The incorporation of this compound as a monomer or a side-chain modifier in polymers could lead to the development of new specialty polymers with tailored properties for applications in coatings, membranes, and electronics. rsc.orgnih.gov For example, partially fluorinated polymers are often soluble in common solvents, making them suitable for various coating applications. nih.gov

Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their ability to modify key physical properties like dielectric anisotropy and viscosity. researchgate.netnih.gov The trifluorophenyl moiety can induce a significant dipole moment, which is a desirable characteristic for liquid crystal materials. researchgate.net Research into the synthesis of liquid crystals incorporating the this compound core could lead to new materials for advanced display technologies and photonics. nih.gov

Interdisciplinary Research at the Interface of Organic Synthesis and Computational Chemistry

The synergy between experimental organic synthesis and computational chemistry offers a powerful approach to understanding and predicting the properties of new molecules.

DFT Studies: Density Functional Theory (DFT) is a powerful tool for investigating the molecular structure, electronic properties, and reactivity of organic compounds. researchgate.netnih.gov DFT studies on this compound and its derivatives can provide valuable insights into their conformational preferences, vibrational spectra, and electronic properties, guiding the design of new materials and catalysts.

Predictive Modeling: Computational models can be developed to predict the properties of derivatives of this compound before their synthesis. For example, quantitative structure-property relationship (QSPR) models can be used to correlate the molecular structure of derivatives with their performance in specific applications. nih.gov Recently, deep learning models have been developed to predict the effect of fluorine substitution on drug activity, a methodology that could be extended to materials properties. researchgate.net

Unexplored Reactivity and Transformation Pathways of this compound

The unique combination of a trifluorophenyl ring and a butanoic acid chain suggests a rich and largely unexplored reactivity for this molecule.

Deoxyfluorination: The carboxylic acid group can be a handle for introducing a fluorine atom through deoxyfluorination reactions. researchgate.netnih.gov Investigating the deoxyfluorination of this compound could lead to the synthesis of novel tetrafluorinated compounds with potentially interesting properties.

Decarboxylative Fluorination: Photoredox catalysis has emerged as a powerful tool for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov Applying this methodology to this compound could provide a direct route to fluoroalkanes bearing the trifluorophenyl group.

Transformations of the Phenyl Ring: While the trifluorophenyl ring is generally stable, exploring its potential for further functionalization through nucleophilic aromatic substitution or other reactions could open up new avenues for creating complex molecular architectures.

Radical Reactions: The butanoic acid chain can be susceptible to radical reactions. Investigating these pathways could lead to the development of new methods for creating carbon-carbon and carbon-heteroatom bonds at the alpha or beta positions of the butanoic acid chain.

Q & A

Basic Research Questions

Q. What are effective methods to synthesize 2-(3,4,5-Trifluorophenyl)butanoic acid with high purity?

- Methodological Answer : A common approach involves coupling fluorinated aryl precursors (e.g., 3,4,5-trifluorophenylboronic acid) with butanoic acid derivatives via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation. Post-synthesis, recrystallization using polar solvents (e.g., ethanol/water mixtures) enhances purity. For Boc-protected analogs (e.g., Boc-(R)-3-amino derivatives), tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent side reactions . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (≥99% purity) are recommended .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the fluorine substitution pattern and backbone structure. For example, NMR peaks at δ -138 to -143 ppm indicate trifluorophenyl groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Use C18 columns and acetonitrile/water mobile phases (e.g., 70:30 v/v) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHFO: expected m/z 218.05) .

Advanced Research Questions

Q. How can enantiomers of fluorinated butanoic acid derivatives be resolved for pharmaceutical applications?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane/isopropanol mobile phases separates enantiomers. For Boc-protected intermediates (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid), enantiomeric excess (ee) ≥99% is achievable via iterative crystallization or enzymatic resolution . Dynamic kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) is also reported for β-fluorinated acids .

Q. How should discrepancies in biological activity data for fluorophenyl derivatives be addressed?

- Methodological Answer :

- Stereochemical Verification : Confirm enantiopurity via polarimetry (e.g., specific rotation = +13.5° to +17.5° for Boc-(R)-isomers) and chiral HPLC .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated analogs or oxidation products). Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to minimize side reactions .

- Biological Assay Controls : Include positive controls (e.g., sitagliptin for DPP-4 inhibition) and validate cell-line specificity to rule off-target effects .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in DPP-4 inhibitors?

- Methodological Answer :

- Fluorine Substitution : Systematic replacement of fluorine atoms on the phenyl ring (e.g., 2,4,5-trifluoro vs. 3,5-difluoro) evaluates electronic effects on enzyme binding .

- Backbone Modification : Introduce methyl or hydroxyl groups at the β-position (e.g., (S)-3-hydroxy derivatives) to assess steric and hydrogen-bonding interactions .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to the DPP-4 active site, guiding rational design .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Unreacted trifluorophenylboronic acid or over-alkylated derivatives. Mitigate via stoichiometric control (1:1 molar ratio of reagents) and slow addition of acylating agents .

- Degradation Products : Hydrolysis of the ester intermediate to carboxylic acid. Use anhydrous solvents (e.g., THF) and molecular sieves to suppress hydrolysis .

- Purification : Employ gradient elution in flash chromatography (ethyl acetate/hexane 10–50%) and final recrystallization from dichloromethane/hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |